Introduction: Situating N-butyl-4-fluorobenzenesulfonamide in Modern Chemistry
Introduction: Situating N-butyl-4-fluorobenzenesulfonamide in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of N-butyl-4-fluorobenzenesulfonamide
The sulfonamide functional group is a cornerstone of medicinal chemistry, a "privileged structure" that has given rise to a vast array of therapeutic agents since the discovery of prontosil and its active metabolite, sulfanilamide.[1] Beyond their foundational role as antibacterial agents that inhibit dihydropteroate synthase, sulfonamide derivatives have been successfully developed as diuretics, anticonvulsants, anti-inflammatory drugs, and more.[1]
N-butyl-4-fluorobenzenesulfonamide (CAS 312-67-4) is a specific derivative within this broad class, distinguished by two key structural modifications to the core 4-fluorobenzenesulfonamide scaffold: an N-butyl group and a para-fluorine atom. The N-butyl group enhances the molecule's lipophilicity, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The fluorine atom at the para-position of the benzene ring significantly alters the electronic properties of the aromatic system and can serve as a useful tool for blocking metabolic oxidation at that site, potentially improving the compound's pharmacokinetic profile.
While extensive research exists for the sulfonamide class as a whole, N-butyl-4-fluorobenzenesulfonamide itself remains a compound with a significant knowledge gap in the public scientific literature.[1] Its primary relevance is as a synthetic building block and as a molecule of interest in drug discovery, particularly based on the known antiandrogenic activity of its non-fluorinated analog, N-butylbenzenesulfonamide (NBBS).[1][2] This guide serves to consolidate the available technical data, provide expert-driven analysis of its expected chemical properties, and outline robust experimental methodologies for its synthesis and handling, thereby providing a foundational resource for researchers in organic synthesis and drug development.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are fundamental to its application in a research setting. While experimental data for N-butyl-4-fluorobenzenesulfonamide is sparse, a combination of supplier information, patent literature, and computational modeling provides a solid baseline.
| Property | Value | Source |
| IUPAC Name | N-butyl-4-fluorobenzenesulfonamide | US Patent 7,700,654 B2[3] |
| CAS Number | 312-67-4 | ChemSrc[4] |
| Molecular Formula | C₁₀H₁₄FNO₂S | ChemSrc[4] |
| Molecular Weight | 231.29 g/mol | SpectraBase[5] |
| Exact Mass | 231.072928 g/mol | SpectraBase[5] |
| Appearance | Light brown solid | SpectraBase[5] |
| Melting Point | No data available | ChemSrc[4] |
| Boiling Point | No data available | ChemSrc[4] |
| LogP (Computed) | 3.37580 | ChemSrc[4] |
| Polar Surface Area | 54.55 Ų | ChemSrc[4] |
Synthesis and Purification
The most direct and industrially relevant synthesis of N-butyl-4-fluorobenzenesulfonamide is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and n-butylamine. This is a classic, high-yielding method for forming sulfonamides.
Reaction Pathway
The reaction involves the nucleophilic attack of the nitrogen atom of n-butylamine on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. An excess of the amine is often used, with one equivalent acting as the nucleophile and a second equivalent acting as a base to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of N-butyl-4-fluorobenzenesulfonamide.
Detailed Experimental Protocol
The following protocol is based on the methodology described in US Patent 7,700,654 B2 and expanded with standard laboratory procedures for clarity and reproducibility.[3]
Materials:
-
4-Fluorobenzenesulfonyl chloride (1.0 eq)
-
n-Butylamine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve n-butylamine (2.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.
-
Causality Note: The reaction is highly exothermic. Slow, dropwise addition at 0 °C is crucial to control the reaction rate, prevent side reactions, and ensure safety.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess n-butylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[6]
-
Self-Validation: Each wash step removes specific impurities. Successful separation of layers and a neutral pH of the final aqueous wash (tested with pH paper) indicate a successful work-up.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a light brown solid, can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-butyl-4-fluorobenzenesulfonamide.
Spectroscopic Characterization (Expected Signature)
While a complete set of validated experimental spectra is not widely published, the structure of N-butyl-4-fluorobenzenesulfonamide allows for a highly accurate prediction of its key spectroscopic features. This analysis is indispensable for confirming the identity and purity of the synthesized compound.
Mass Spectrometry (MS)
An electron ionization (EI) mass spectrum for this compound is documented.[5] The expected features are:
-
Molecular Ion (M⁺): A peak at m/z = 231, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 174: Resulting from the loss of the butyl group (•C₄H₉).
-
m/z = 159: The 4-fluorophenylsulfonyl cation [F-C₆H₄-SO₂]⁺, a very common and stable fragment for this class of compounds.
-
m/z = 95: The fluorophenyl cation [F-C₆H₄]⁺, resulting from the loss of SO₂ from the m/z 159 fragment.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions characteristic of the sulfonamide group.
-
N-H Stretch: A moderate, sharp peak around 3250-3350 cm⁻¹.
-
C-H (aliphatic) Stretch: Multiple peaks in the 2850-2960 cm⁻¹ region from the butyl group.
-
C-H (aromatic) Stretch: Peaks above 3000 cm⁻¹.
-
S=O Asymmetric Stretch: A very strong, sharp band around 1330-1360 cm⁻¹.
-
S=O Symmetric Stretch: A very strong, sharp band around 1150-1180 cm⁻¹.
-
C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's structure.
-
~7.8-8.0 ppm (doublet of doublets, 2H): Aromatic protons ortho to the SO₂ group.
-
~7.2-7.4 ppm (doublet of doublets, 2H): Aromatic protons meta to the SO₂ group.
-
~4.8-5.2 ppm (triplet, 1H): The N-H proton, which may be broad and is D₂O exchangeable.
-
~2.9-3.1 ppm (quartet or triplet of triplets, 2H): The -CH₂- group directly attached to the nitrogen (-NH-CH₂ -).
-
~1.4-1.6 ppm (multiplet, 2H): The second -CH₂- group of the butyl chain (-CH₂-CH₂ -CH₂-CH₃).
-
~1.2-1.4 ppm (multiplet, 2H): The third -CH₂- group of the butyl chain (-CH₂-CH₂-CH₂ -CH₃).
-
~0.8-1.0 ppm (triplet, 3H): The terminal methyl group (-CH₃) of the butyl chain.
¹³C NMR:
-
~165 ppm (d, J ≈ 250 Hz): Aromatic carbon attached to fluorine (C-F).
-
~140 ppm (s): Aromatic carbon attached to the SO₂ group.
-
~129 ppm (d): Aromatic carbons ortho to the SO₂ group.
-
~116 ppm (d): Aromatic carbons meta to the SO₂ group.
-
~43 ppm (t): -CH₂- carbon attached to nitrogen.
-
~31 ppm (t): -CH₂- carbon of the butyl chain.
-
~20 ppm (t): -CH₂- carbon of the butyl chain.
-
~14 ppm (q): Terminal -CH₃ carbon.
Potential Applications and Biological Context
The primary driver for research into N-butyl-4-fluorobenzenesulfonamide stems from the biological activity of its close analogs. Its non-fluorinated parent compound, N-butylbenzenesulfonamide (NBBS), is a known antiandrogen, a compound that inhibits the function of the androgen receptor (AR).[2] This activity makes the molecular scaffold a person of interest for developing therapies for androgen-dependent conditions.
A key patent explicitly describes the synthesis of N-butyl-4-fluorobenzenesulfonamide and proposes its use for treating benign prostatic hyperplasia and/or prostate carcinoma.[3] This suggests that the fluorinated derivative likely retains the antiandrogenic activity of NBBS, with the fluorine atom potentially enhancing its drug-like properties.
Caption: Key structural motifs and their functional relevance.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of N-butyl-4-fluorobenzenesulfonamide is paramount. The following information is synthesized from available Material Safety Data Sheet (MSDS) data.[4]
-
Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Stability and Reactivity:
-
Conditions to Avoid: Heat, flames, and sparks.
-
Materials to Avoid: Strong oxidizing agents.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen fluoride.
-
Conclusion and Future Research Directions
N-butyl-4-fluorobenzenesulfonamide is a compound of significant interest due to its structural relationship to known bioactive molecules. This guide has established its chemical identity, outlined a robust synthetic protocol, and provided a detailed, expert-predicted analysis of its spectroscopic and physicochemical properties.
However, significant knowledge gaps remain.[1] Future research should focus on:
-
Full Experimental Characterization: Obtaining and publishing experimental data for its melting point, solubility, and full spectroscopic profile (¹H, ¹³C, ¹⁹F NMR; IR; HRMS).
-
Pharmacological Evaluation: Conducting in vitro and in vivo assays to quantify its antiandrogenic activity (e.g., IC₅₀ values for androgen receptor binding and functional inhibition) and to explore other potential biological activities.
-
Pharmacokinetic Studies: Evaluating its metabolic stability, absorption, and distribution to validate the intended benefits of the fluoro- and butyl-substituents.
Addressing these areas will be crucial for unlocking the full potential of N-butyl-4-fluorobenzenesulfonamide as a tool for chemical biology or as a lead compound in drug discovery.
References
- Title: Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. Source: Google Patents (US7700654B2).
-
Title: N-Butyl-4-fluorobenzenesulfonamide - Optional[MS (GC)] - Spectrum. Source: SpectraBase. URL: [Link]
-
Title: N-Butyl-4-fluorobenzenesulfonamide | CAS#:312-67-4. Source: Chemsrc. URL: [Link]
-
Title: N-Fluorobenzenesulfonimide (NFSI). Source: Organic Chemistry Portal. URL: [Link]
-
Title: (PDF) Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Source: ResearchGate. URL: [Link]
-
Title: Chem 117 Reference Spectra Spring 2011. Source: Rose-Hulman Institute of Technology. URL: [Link]
-
Title: N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133. Source: PubChem. URL: [Link]
-
Title: N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. Source: PubChem. URL: [Link]
-
Title: Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Source: PubMed. URL: [Link]
-
Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Source: University of Wisconsin-River Falls. URL: [Link]
-
Title: IR Absorption Bands and NMR. Source: Rose-Hulman Institute of Technology. URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]
- 4. N-Butyl-4-fluorobenzenesulfonamide | CAS#:312-67-4 | Chemsrc [chemsrc.com]
- 5. spectrabase.com [spectrabase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
